molecular formula C13H10O2 B8627176 8-Methoxyacenaphthen-1-one CAS No. 113203-02-4

8-Methoxyacenaphthen-1-one

Cat. No. B8627176
CAS RN: 113203-02-4
M. Wt: 198.22 g/mol
InChI Key: HMYIXVWQNOKLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxyacenaphthen-1-one is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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properties

CAS RN

113203-02-4

Product Name

8-Methoxyacenaphthen-1-one

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

8-methoxy-2H-acenaphthylen-1-one

InChI

InChI=1S/C13H10O2/c1-15-11-6-5-8-3-2-4-9-7-10(14)13(11)12(8)9/h2-6H,7H2,1H3

InChI Key

HMYIXVWQNOKLQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)CC3=CC=CC(=C32)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A known compound, 8-hydroxyacenaphthen-1-one (7.0 g) (J. Chem. Soc., 1954, p. 4299), was dissolved in N,N-dimethylformamide (70 ml), potassium carbonate (7.9 g) and methyl iodide (6.8 g) were added, and the mixture was stirred at room temperature for 5 hr. After completion of the reaction, the mixture was extracted with ethyl acetate, and the extract was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give 8-methoxyacenaphthen-1-one (5.7 g). The obtained methoxy form was dissolved in methanol (25 ml), sodium borohydride (220 mg) was added, and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was gradually added aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 8-methoxy-1-acenaphthenol (5.6 g). The title compound (2.28 g) was obtained according to the method of Example 125 and using the obtained alcohol form.
Name
8-hydroxyacenaphthen-1-one
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Two

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